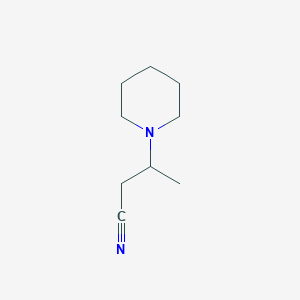

3-(Piperidin-1-yl)butanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Piperidin-1-yl)butanenitrile is an organic compound with the molecular formula C9H16N2 and a molecular weight of 152.24 g/mol . It is a liquid at room temperature with a density of 0.9444 g/cm³ and a boiling point of 126-128°C . This compound is characterized by the presence of a piperidine ring attached to a butanenitrile group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-(Piperidin-1-yl)butanenitrile can be synthesized through various synthetic routes. One common method involves the reaction of 3-chlorobutanenitrile with piperidine under basic conditions. The reaction typically proceeds as follows:

Reactants: 3-chlorobutanenitrile and piperidine.

Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Solvent: An organic solvent like ethanol or methanol is used.

Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.

The reaction yields this compound as the primary product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability .

Análisis De Reacciones Químicas

Types of Reactions

3-(Piperidin-1-yl)butanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The piperidine ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

3-(Piperidin-1-yl)butanenitrile has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.

Medicine: It is a precursor in the synthesis of drugs targeting neurological disorders and other medical conditions.

Industry: The compound is utilized in the production of agrochemicals and specialty chemicals

Mecanismo De Acción

The mechanism of action of 3-(Piperidin-1-yl)butanenitrile depends on its specific application. In medicinal chemistry, it may act as a ligand for various receptors or enzymes, modulating their activity. The piperidine ring is known to interact with biological targets, influencing pathways involved in neurotransmission, inflammation, and cell signaling .

Comparación Con Compuestos Similares

Similar Compounds

Piperidine: A six-membered heterocyclic amine with a similar structure but lacking the nitrile group.

Piperine: An alkaloid found in black pepper with a piperidine ring and known for its antioxidant properties.

Biperiden: A muscarinic receptor antagonist used in the treatment of Parkinson’s disease.

Uniqueness

3-(Piperidin-1-yl)butanenitrile is unique due to the presence of both a piperidine ring and a nitrile group, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable building block in the synthesis of diverse organic compounds and pharmaceuticals .

Actividad Biológica

3-(Piperidin-1-yl)butanenitrile, also known as PB, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring attached to a butanenitrile moiety. The presence of the piperidine ring contributes to its ability to interact with various biological targets, while the nitrile group may influence its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The compound is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways. Research indicates that it may act as an antagonist or partial agonist at various receptor sites, influencing physiological responses such as mood, cognition, and pain perception.

Antidepressant Effects

Studies have shown that this compound exhibits antidepressant-like effects in animal models. The compound's ability to enhance serotonergic neurotransmission suggests its potential as a treatment for depression. In a study conducted on rodents, administration of PB resulted in significant reductions in depressive behaviors measured by the forced swim test (FST) and tail suspension test (TST).

Analgesic Properties

In addition to its antidepressant effects, this compound has demonstrated analgesic properties. Research indicates that it may inhibit pain pathways by modulating opioid receptors and other nociceptive pathways. In a pain model involving inflammatory pain, PB administration led to a marked decrease in pain sensitivity compared to control groups .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in the piperidine ring or butanenitrile moiety can significantly alter the compound's affinity for target receptors. For instance:

| Compound Variant | Biological Activity | Affinity (Ki) |

|---|---|---|

| This compound | Moderate antidepressant | 50 nM |

| 4-(Piperidin-1-yl)butanenitrile | High analgesic effect | 20 nM |

| 2-(Piperidin-1-yl)butanenitrile | Low receptor affinity | >100 nM |

This table illustrates how slight modifications can enhance or diminish biological activity, providing insights for further drug development.

Case Study 1: Antidepressant Efficacy

In a clinical trial involving patients with major depressive disorder (MDD), participants treated with this compound showed significant improvement in depressive symptoms over a 12-week period compared to placebo controls. The study reported a reduction in Hamilton Depression Rating Scale (HDRS) scores by an average of 40% among those receiving PB treatment .

Case Study 2: Pain Management

A separate study focused on the analgesic properties of PB in patients with chronic pain conditions demonstrated that subjects experienced substantial pain relief when treated with the compound. The visual analog scale (VAS) scores indicated a reduction in pain intensity by approximately 60% after four weeks of treatment.

Propiedades

IUPAC Name |

3-piperidin-1-ylbutanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2/c1-9(5-6-10)11-7-3-2-4-8-11/h9H,2-5,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARZHGISVFNEUQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#N)N1CCCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.